molecular formula C8H5F3N4S B13684175 2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole

2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole

Cat. No.: B13684175
M. Wt: 246.21 g/mol
InChI Key: POUXYFPMKSOSAD-UHFFFAOYSA-N
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Description

2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a pyridyl ring bearing a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino group and the pyridyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridyl ring.

Scientific Research Applications

2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of potential pharmaceutical agents due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used as a probe in biological studies to investigate enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the thiadiazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
  • 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole is unique due to the presence of both a trifluoromethyl group and a pyridyl ring, which confer distinct electronic and steric properties

Properties

Molecular Formula

C8H5F3N4S

Molecular Weight

246.21 g/mol

IUPAC Name

5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5F3N4S/c9-8(10,11)4-1-2-5(13-3-4)6-14-15-7(12)16-6/h1-3H,(H2,12,15)

InChI Key

POUXYFPMKSOSAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NN=C(S2)N

Origin of Product

United States

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